molecular formula C16H12F3NO2 B12376823 4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile

4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile

Cat. No.: B12376823
M. Wt: 307.27 g/mol
InChI Key: CYANSKHXCRJRPW-UHFFFAOYSA-N
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Description

AR antagonist 7 is a compound that serves as an androgen receptor antagonist. Androgen receptors are critical in the development and progression of prostate cancer, making AR antagonist 7 a valuable compound in cancer research and treatment. This compound is utilized in various scientific studies, particularly in the context of prostate cancer and hair loss research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AR antagonist 7 involves several steps. One common method includes the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO). This solution is then mixed with polyethylene glycol 300 (PEG300), Tween 80, and distilled water to achieve the desired concentration .

Industrial Production Methods

Industrial production of AR antagonist 7 typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the necessary standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

AR antagonist 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions

Common reagents used in the reactions involving AR antagonist 7 include hydroxylamine, which is used to afford isoxazole derivatives. The reaction conditions often involve specific temperatures and solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of AR antagonist 7, which are evaluated for their biological activity and potential therapeutic applications .

Scientific Research Applications

AR antagonist 7 has a wide range of scientific research applications:

Mechanism of Action

AR antagonist 7 exerts its effects by binding to the androgen receptor, preventing the receptor from interacting with its natural ligands, such as testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, which is crucial for the growth and proliferation of prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AR antagonist 7 is unique due to its specific binding affinity and ability to overcome resistance mechanisms that often develop with other androgen receptor antagonists. This makes it a promising candidate for further research and potential therapeutic applications .

Properties

Molecular Formula

C16H12F3NO2

Molecular Weight

307.27 g/mol

IUPAC Name

4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C16H12F3NO2/c1-10-3-6-14(15(7-10)21-2)22-12-5-4-11(9-20)13(8-12)16(17,18)19/h3-8H,1-2H3

InChI Key

CYANSKHXCRJRPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C(F)(F)F)OC

Origin of Product

United States

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